Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to N4-Ethyl-dC CEP for Advanced Nucleic Acid Applications
Introduction: Beyond the Canonical Bases
In the realm of nucleic acid research and therapeutics, the ability to move beyond the four canonical DNA bases is paramount for unlocking novel functionalities and probing complex biological questions. Modified oligonucleotides are indispensable tools for modulating duplex stability, investigating DNA damage and repair mechanisms, and developing next-generation diagnostics and drugs. Among the arsenal of available modifications, N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) stands out for its unique impact on hybridization thermodynamics.
This technical guide provides an in-depth exploration of N4-Ethyl-dC CE Phosphoramidite, the key chemical building block used to incorporate this modification into synthetic oligonucleotides. We will delve into its chemical properties, its application in solid-phase oligonucleotide synthesis, its profound effects on DNA duplex stability, and its relevance in the study of DNA alkylation damage. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of N4-Ethyl-dC in their work.
Core Concepts: Chemical Identity and Properties
N4-Ethyl-dC CE Phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase DNA synthesis.[1] The "CEP" designation refers to the 2-cyanoethyl phosphoramidite group at the 3'-hydroxyl position, the reactive moiety that enables coupling to the growing oligonucleotide chain.[2] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.[2] The defining feature is the ethyl group attached to the exocyclic amine (N4) of the deoxycytidine base.
The full chemical name for the most common variant is 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethyl-cytidine, 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite].[3]
Chemical Structure of N4-Ethyl-dC CE Phosphoramidite
Caption: Chemical structure of N4-Ethyl-dC CE Phosphoramidite.
Physicochemical Properties
A summary of the key properties for the unprotected nucleoside and the full phosphoramidite reagent is provided below.
| Property | N4-Ethyl-2'-deoxycytidine | N4-Ethyl-dC CE Phosphoramidite |
| Molecular Formula | C11H17N3O4[4] | C41H52N5O7P[5] |
| Molecular Weight | 255.27 g/mol [4] | 757.9 g/mol [5] |
| CAS Number | 70465-61-1[4] | 195535-80-9[6] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water, DMSO | Soluble in anhydrous acetonitrile |
| Storage | Freezer storage, -10 to -30°C, dry[7] | Freezer storage, -10 to -30°C, dry[7] |
Application in Oligonucleotide Synthesis: A Practical Workflow
The incorporation of N4-Ethyl-dC into an oligonucleotide follows the standard phosphoramidite synthesis cycle.[1][2] The phosphoramidite is dissolved in anhydrous acetonitrile and installed on a DNA synthesizer.[7] Fortunately, no significant changes to standard coupling protocols recommended by synthesizer manufacturers are required for this modification.[6][7]
The Synthesis Cycle
The automated synthesis process is a cycle of four key steps, repeated for each nucleotide addition.
Caption: The N4-ethyl group disrupts one hydrogen bond with guanine.
This normalization of base-pairing strength is a powerful tool. In one study, a set of unmodified probes with varying GC content exhibited a melting temperature (Tm) range of 39°C. [8]When N4-Ethyl-dC was substituted for dC in the same probes, this range was dramatically reduced to only 7°C. [8]This makes hybridization results dependent primarily on probe length rather than base composition, significantly improving the reliability and accuracy of hybridization-based assays. [8][9]
Relevance in DNA Damage and Repair Studies
Beyond hybridization studies, N4-Ethyl-dC serves as a valuable tool for investigating the biological consequences of DNA alkylation. Alkylating agents, both environmental and endogenous, can modify DNA bases, leading to cytotoxic and mutagenic lesions. [10][11]The N-alkylation of cytidine is a known form of DNA damage.
By using N4-Ethyl-dC CEP to place a single, defined alkylation adduct at a specific site within an oligonucleotide, researchers can create precise substrates to study:
-
DNA Polymerase Fidelity: Assessing whether DNA polymerases can bypass the lesion and determining which nucleotide is incorporated opposite the modified base. This provides direct insight into the mutagenic potential of such adducts. [12][13]* DNA Repair Enzyme Activity: Synthesized oligonucleotides containing N4-Ethyl-dC can be used as substrates in assays for DNA glycosylases or other repair enzymes to determine if the cellular machinery recognizes and excises this type of damage. [10][14]* Structural Biology: Examining the structural perturbations (e.g., changes in helix geometry, base stacking) induced by the N4-ethyl adduct within a DNA duplex using techniques like NMR or X-ray crystallography. [15]
Quality Control: Mass Spectrometry Analysis
Post-synthesis verification is a critical step to ensure the successful incorporation of any modification. Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for analyzing modified oligonucleotides. [16][17] The incorporation of an N4-Ethyl-dC in place of a standard dC results in a predictable mass increase.
-
Mass of dC monophosphate (in oligo chain) ≈ 289.18 g/mol
-
Mass of N4-Ethyl-dC monophosphate (in oligo chain) ≈ 317.24 g/mol
-
Expected Mass Shift: +28.06 Da
When analyzing the ESI-MS data, the observed molecular weight of the full oligonucleotide should match the theoretical weight calculated with this mass shift included. [18]This provides definitive confirmation that the modification was successfully incorporated.
Conclusion
N4-Ethyl-dC CE Phosphoramidite is a versatile and powerful reagent for the synthesis of modified oligonucleotides. Its ability to normalize the hybridization strength of G:C and A:T base pairs offers a compelling solution to common problems in probe-based assays, leading to more robust and reliable data. [8]Furthermore, its role as a stable analog of an alkylated DNA lesion provides researchers with a precise tool to dissect the complex pathways of DNA damage, repair, and mutagenesis. [10]By understanding the principles of its synthesis, functional impact, and analysis as outlined in this guide, scientists can confidently and effectively integrate N4-Ethyl-dC into their research and development workflows, pushing the boundaries of nucleic acid science and technology.
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